molecular formula C19H26N4O3 B13934599 Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate CAS No. 478832-07-4

Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B13934599
CAS No.: 478832-07-4
M. Wt: 358.4 g/mol
InChI Key: OGYAPCNXMRYEQS-UHFFFAOYSA-N
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Description

Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to certain protein targets, modulating their activity and leading to various biological effects . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the indazole moiety, which imparts specific biological activities and binding properties. This distinguishes it from other similar compounds that may lack the indazole ring or have different substituents .

Properties

CAS No.

478832-07-4

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 4-[(1H-indazole-5-carbonylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N4O3/c1-19(2,3)26-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-16-15(10-14)12-21-22-16/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,21,22)

InChI Key

OGYAPCNXMRYEQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

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